N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide
Overview
Description
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetylation: The final step involves the acetylation of the phenyl ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The thioether linkage and acetylphenyl group may also play roles in binding to specific enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propanamide group, in particular, may influence its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11(22)13-7-9-14(10-8-13)19-17(23)12(2)24-18-20-15-5-3-4-6-16(15)21-18/h3-10,12H,1-2H3,(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKXIIPUYQJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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